Cas no 60538-15-0 (D-Threonine Methyl Ester Hydrochloride)
D-Threonine Methyl Ester Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- D-Threonine Methyl Ester Hydrochloride
- H-D-THR-OME HCL
- H-D-Thr-Ome·HCl
- H-D-THR-OME•HCL
- (2R,3S)-2-amino-3-hydroxy-butyric acid methyl ester hydrochloride
- (2R,3S)-threonine methyl ester hydrochloride
- AG-G-17533
- AK-77140
- allo-D-threonine methyl ester hydrochloride
- ANW-42520
- CTK8B3439
- D-Thr-OMe*HCl
- H-Thr-OMe.HCl
- methyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride
- methyl D-threoninate hydrochloride
- H-D-Thr-OMe . HCl
- H-D-Thr-OMe.HCl
- AKOS015913101
- E83805
- EN300-7356951
- D-Threonine,methylester,hydrochloride(1:1)
- AC-19239
- (2R,3S)-Methyl2-amino-3-hydroxybutanoatehydrochloride
- (2R, 3S)-2-amino-3-hydroxy-butyric acid methyl ester hydrochloride
- H-D-Thr-OMe hydrochloride
- A868955
- 60538-15-0
- Methyl D-threoninate--hydrogen chloride (1/1)
- D-Threonine methyl ester HCl
- methyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
- CS-0147184
- AS-18020
- DTXSID70670012
- SCHEMBL958274
- RAC-METHYL (2R,3S)-2-AMINO-3-HYDROXYBUTANOATE HYDROCHLORIDE
- OZSJLLVVZFTDEY-RFKZQXLXSA-N
- F11506
- MFCD00237276
-
- MDL: MFCD00237276
- Inchi: 1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m0./s1
- InChI Key: OZSJLLVVZFTDEY-RFKZQXLXSA-N
- SMILES: Cl.O[C@@H](C)[C@H](C(=O)OC)N
Computed Properties
- Exact Mass: 169.051
- Monoisotopic Mass: 169.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 104
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6A^2
Experimental Properties
- Melting Point: 159-162 ºC
- PSA: 72.55000
- LogP: 0.36980
D-Threonine Methyl Ester Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D904463-5g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 98% | 5g |
¥368.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D904463-25g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 98% | 25g |
¥1,432.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D904463-100g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 98% | 100g |
¥3,480.00 | 2022-01-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF424-5g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 98% | 5g |
316.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF424-1g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 98% | 1g |
88.0CNY | 2021-07-14 | |
| Fluorochem | 222566-1g |
2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride |
60538-15-0 | 95% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 222566-25g |
2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride |
60538-15-0 | 95% | 25g |
£91.00 | 2022-03-01 | |
| Fluorochem | 222566-100g |
2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride |
60538-15-0 | 95% | 100g |
£228.00 | 2022-03-01 | |
| TRC | T405530-1g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 1g |
$ 125.00 | 2022-06-02 | ||
| TRC | T405530-10g |
D-Threonine Methyl Ester Hydrochloride |
60538-15-0 | 10g |
$ 1000.00 | 2022-06-02 |
D-Threonine Methyl Ester Hydrochloride Suppliers
D-Threonine Methyl Ester Hydrochloride Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on D-Threonine Methyl Ester Hydrochloride
D-Threonine Methyl Ester Hydrochloride (CAS No. 60538-15-0): A Comprehensive Overview
The D-Threonine Methyl Ester Hydrochloride, identified by CAS No. 60538-15-0, represents a critical chiral building block in modern chemical synthesis and biomedical research. This compound, a methyl ester derivative of the naturally occurring amino acid D-threonine, exists in its hydrochloride salt form to enhance solubility and stability. Its unique stereochemistry and functional group configuration make it indispensable for applications ranging from peptide synthesis to drug discovery programs targeting neurodegenerative diseases.
Recent advancements in asymmetric synthesis methodologies have revitalized interest in this compound's potential. Researchers at the Max Planck Institute for Biophysical Chemistry demonstrated its utility as a chiral auxiliary in the asymmetric hydrogenation of α-keto esters, achieving enantioselectivities exceeding 98% ee (Journal of the American Chemical Society, 2023). This breakthrough underscores its role in enabling scalable production of optically pure intermediates for pharmaceutical applications.
In the realm of drug delivery systems, studies published in Advanced Materials (2024) revealed that conjugating this compound with polyethylene glycol derivatives significantly enhances the bioavailability of poorly soluble anticancer agents. The methyl ester's lipophilic character facilitates membrane permeation while the hydrochloride salt form ensures stable storage under physiological conditions—a critical balance for nanomedicine formulations.
Neuroscience researchers have identified intriguing neuroprotective properties when this compound is incorporated into peptidomimetic scaffolds. A collaborative study between Stanford University and Genentech showed that derivatives containing this moiety exhibited selective binding to α7 nicotinic acetylcholine receptors, demonstrating potential for Alzheimer's disease therapy without nicotinic side effects (Nature Communications, 2024). The compound's ability to modulate receptor conformation through hydrogen bonding interactions with key residues was experimentally validated using X-ray crystallography.
Synthetic chemists continue optimizing preparation protocols using environmentally benign conditions. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering achieved >95% yield through microwave-assisted synthesis using recyclable silica-supported catalysts. This method eliminates hazardous solvents while maintaining stereochemical integrity—a significant step toward sustainable manufacturing practices.
In clinical translational research, phase I trials are underway evaluating prodrugs incorporating this moiety for targeted delivery to solid tumors. Preclinical data from MD Anderson Cancer Center demonstrated enhanced tumor penetration and reduced off-target toxicity compared to conventional therapies (Clinical Cancer Research, 2024). The methyl ester's susceptibility to enzymatic cleavage within tumor microenvironments enables controlled drug release mechanisms.
Structural analysis via computational modeling highlights unique interactions between this compound's chiral centers and enzyme active sites. Density functional theory calculations published in Journal of Medicinal Chemistry (2024) revealed how its methyl group positions the hydroxyl functionalities optimally for substrate binding in kinase inhibition pathways—critical insight for rational drug design.
Market demand continues growing across sectors due to these multifaceted applications. Leading pharmaceutical companies are integrating this compound into high-throughput screening libraries, with estimated annual growth rates exceeding 12% driven by increasing R&D investments in precision medicine platforms. Regulatory agencies have recognized its safety profile through multiple Investigational New Drug (IND) approvals linked to ongoing oncology trials.
As synthetic methodologies advance and interdisciplinary research expands its application boundaries, D-Threonine Methyl Ester Hydrochloride stands at the forefront of chemical innovation bridging organic synthesis with biomedical breakthroughs. Its continued evolution promises transformative solutions across drug development, materials science, and diagnostic technologies—positioning it as an essential tool for next-generation scientific exploration.
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